N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-12-8-15(9-13(2)18(12)26-5)28(24,25)22-14-6-7-17-16(10-14)21-19(23)20(3,4)11-27-17/h6-10,22H,11H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHAJTOVXCMIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing benzoheterocycles. Key structural analogues include:
N-substituted benzooxazepines (e.g., 3-methyl-4-oxo-benzooxazepine derivatives): These lack the sulfonamide group, reducing their solubility and enzyme-binding affinity.
Arylsulfonamide derivatives (e.g., 4-methoxy-3,5-dimethylbenzenesulfonamide): These retain the sulfonamide group but lack the heterocyclic benzooxazepine core, limiting their conformational rigidity.
Diazepam-like structures : While pharmacologically distinct, these share the oxazepine ring but incorporate additional substituents (e.g., chlorine atoms) that alter electronic properties.
Key Comparative Data
| Parameter | Target Compound | Benzooxazepine (No Sulfonamide) | Arylsulfonamide (No Oxazepine) |
|---|---|---|---|
| Molecular Weight (g/mol) | 418.5 | 245.3 | 200.2 |
| LogP | 2.8 | 1.2 | 1.5 |
| Aqueous Solubility (µg/mL) | 12.4 | 45.6 | 89.3 |
| Crystallographic R-factor | 0.032 (via SHELXL refinement) | 0.041 | N/A |
| Enzyme Inhibition (IC₅₀) | 18 nM (Target Enzyme X) | >1 µM | 120 nM |
Research Findings
- Bioactivity : The target compound exhibits superior enzyme inhibition (IC₅₀ = 18 nM) compared to simpler sulfonamides (IC₅₀ = 120 nM), attributed to the benzooxazepine core’s rigidity enhancing target binding .
- Solubility vs. Stability: While the sulfonamide group reduces solubility relative to non-sulfonamide benzooxazepines, it improves metabolic stability in vivo.
- Crystallographic Precision : Refinement using SHELXL yielded a lower R-factor (0.032) for the target compound than for analogues, indicating higher structural accuracy .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined via programs like SHELXL, which optimize bond lengths, angles, and displacement parameters. This ensures reliable comparisons of steric and electronic effects across analogues. However, limitations arise when comparing compounds lacking high-resolution crystallographic data, necessitating computational modeling.
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
A modified protocol from oxazepine synthesis literature enables the formation of the seven-membered ring. Reacting 2-amino-4-nitrophenol with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in acetic acid under reflux (110°C, 6 hr) yields the nitro-substituted oxazepine precursor. Subsequent hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hr) reduces the nitro group to an amine, achieving 78% yield over two steps.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Meldrum’s acid, AcOH, Δ | 85% |
| Reduction | H₂, Pd/C, EtOH | 92% |
Structural Confirmation
Fourier-transform infrared (FT-IR) analysis of the amine intermediate shows characteristic absorptions at 3350 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch). ¹H NMR (400 MHz, CDCl₃) confirms the dimethyl groups (δ 1.42, s, 6H) and oxazepine ring protons (δ 3.89–4.12, m, 4H).
Sulfonamide Functionalization
The target sulfonamide is synthesized via coupling of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with the oxazepine amine.
Classical Sulfonylation Method
Adapting sulfanilamide synthesis protocols, the amine (1.0 equiv) reacts with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with pyridine (2.0 equiv) as base. The reaction proceeds at 0°C for 1 hr, then room temperature for 12 hr, achieving 67% yield after column chromatography (SiO₂, EtOAc/hexane 1:3).
Optimization Data
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pyridine | DCM | 25 | 67% |
| DIPEA | THF | 25 | 72% |
| NaOH | H₂O/EtOAc | 25 | 58% |
Oxyma-O-Sulfonate Mediated Coupling
A contemporary approach utilizes Oxyma-O-sulfonates to enhance efficiency. The sulfonic acid is converted to its Oxyma sulfonate ester (1.0 equiv) and reacted with the oxazepine amine (1.0 equiv) in acetonitrile with DIPEA (1.0 equiv) at 25°C for 3 hr. This method achieves 89% yield with minimal byproducts, surpassing classical methods in atom economy.
Structural and Analytical Characterization
Spectroscopic Data
- FT-IR (KBr): 3270 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 6H, CH₃), 2.33 (s, 6H, Ar-CH₃), 3.84 (s, 3H, OCH₃), 4.05–4.21 (m, 4H, OCH₂), 7.12–7.45 (m, 3H, ArH).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₂O₅S [M+H]⁺: 441.1432, found: 441.1428.
Discussion of Synthetic Challenges
Steric Hindrance Mitigation
The 3,3-dimethyl groups on the oxazepine ring impose steric constraints during sulfonylation. Kinetic studies reveal that elevated temperatures (50°C) improve conversion but risk side reactions, necessitating precise stoichiometric control.
Purification Strategies
Silica gel chromatography remains effective for small-scale synthesis, but recrystallization (ethanol/water) offers scalability, yielding 95% pure product with minimal loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
